6-Bromo-8-cyclopropylimidazo[1,2-a]pyrazine is a heterocyclic compound characterized by its unique molecular structure and diverse biological activities. With the molecular formula and a molecular weight of 238.08 g/mol, this compound belongs to the imidazo[1,2-a]pyrazine family, which is notable for its applications in medicinal chemistry and biological research. Its structural features include a bromine substituent and a cyclopropyl group, contributing to its distinct chemical properties and potential therapeutic uses.
The synthesis of 6-Bromo-8-cyclopropylimidazo[1,2-a]pyrazine typically involves the cyclization of specific precursors. One common method includes:
This method can be adapted for industrial production by utilizing continuous flow reactors and optimizing reaction parameters such as temperature, pressure, and solvent choice to enhance yield and efficiency.
The molecular structure of 6-Bromo-8-cyclopropylimidazo[1,2-a]pyrazine can be represented using various chemical notation systems:
InChI=1S/C9H8BrN3/c10-7-5-13-4-3-11-9(13)8(12-7)6-1-2-6/h3-6H,1-2H2
ACDLNFVEFXZOQQ-UHFFFAOYSA-N
C1CC1C2=NC(=CN3C2=NC=C3)Br
These representations highlight the compound's complex ring structure and substituents, which are critical for its biological activity.
6-Bromo-8-cyclopropylimidazo[1,2-a]pyrazine can undergo several chemical reactions:
These reactions are essential for modifying the compound's structure to enhance its biological activity or develop new derivatives with improved properties.
The mechanism of action for 6-Bromo-8-cyclopropylimidazo[1,2-a]pyrazine primarily involves its interaction with specific molecular targets such as enzymes or receptors. For instance, it may inhibit certain kinases involved in cell signaling pathways, impacting cell proliferation and survival. This modulation of target activity can lead to various biological effects, making it a candidate for therapeutic applications in treating neurological and oncological disorders .
The physical properties of 6-Bromo-8-cyclopropylimidazo[1,2-a]pyrazine include:
Property | Value |
---|---|
Molecular Formula | C9H8BrN3 |
Molecular Weight | 238.08 g/mol |
Appearance | Typically a solid |
Melting Point | Not specified in sources |
The chemical properties encompass reactivity patterns typical of heterocyclic compounds:
These properties are significant for its handling in laboratory settings and potential appl
Imidazo[1,2-a]pyrazine represents a privileged bicyclic heteroaromatic scaffold in modern medicinal chemistry, characterized by a fusion between imidazole and pyrazine rings. This architecture confers exceptional versatility in drug design due to its capacity for extensive substitution, enabling precise modulation of electronic properties, solubility, and binding interactions. The scaffold's electron-rich nature facilitates π-π stacking interactions with biological targets, while its nitrogen atoms serve as hydrogen bond acceptors, enhancing target engagement. These compounds frequently exhibit improved metabolic stability compared to monocyclic heterocycles, as evidenced by derivatives showing enhanced microsomal stability in pharmacokinetic profiling [1] [4]. The imidazo[1,2-a]pyrazine core has demonstrated therapeutic relevance across diverse disease areas, including oncology, central nervous system disorders, and infectious diseases, underpinned by its ability to interact with enzymes and receptors through multiple binding modalities [6].
Table 1: Therapeutic Applications of Imidazo[1,2-a]pyrazine Derivatives
Biological Target | Therapeutic Area | Key Structural Features | Reference |
---|---|---|---|
Phosphodiesterase 10 | Neurological Disorders | 3-Carbaldehyde substitution | [8] |
AMPA/TARP γ-8 receptors | Epilepsy | 8-Substituted cyclic amines | [4] |
A₂B Adenosine Receptor | Cancer Immunotherapy | 7,8-Halogenation patterns | [1] |
BRAF Kinase | Melanoma | Diarylurea functionalization | [2] |
The exploration of imidazo[1,2-a]pyrazine derivatives has evolved significantly since early investigations into their fundamental reactivity and ring functionalization. Initial synthetic studies focused on electrophilic substitution patterns, revealing preferential bromination at position 3 and dual substitution at positions 3 and 5 under acidic conditions [6]. The discovery of Renilla luciferin (a natural imidazopyrazine derivative) in 1977 marked a pivotal milestone, stimulating intensified research into the pharmacological potential of this scaffold [6]. Throughout the 2000s, systematic structure-activity relationship studies on tricyclic derivatives identified potent A₂B adenosine receptor antagonists featuring halogenation at positions 7 and 8, with several compounds exhibiting sub-nanomolar affinity (Ki < 10 nM) and exquisite subtype selectivity [1]. Parallel developments in oncology revealed diarylurea-functionalized imidazopyrazines with superior potency against melanoma cell lines compared to established therapeutics like Sorafenib and Vemurafenib, particularly compound 18i demonstrating IC₅₀ values of 0.01 μM against A375P melanoma cells [2]. The scaffold's versatility was further demonstrated through its application in neuroscience drug discovery, where optimization led to subnanomolar, brain-penetrant AMPA receptor negative modulators such as JNJ-61432059, currently under investigation for epilepsy management [4].
Halogenation represents a strategic late-stage modification in imidazo[1,2-a]pyrazine optimization, profoundly influencing both pharmacodynamic and pharmacokinetic properties. Position-specific halogen effects were rigorously quantified through systematic assessments of mono- and di-halogenated derivatives at positions 7 and 8. Monohalogenation at position 8 consistently produced potent A₂BAR ligands regardless of halogen identity, whereas position 7 halogenation and dihalogenation exhibited halogen-size-dependent affinity decay, with larger halogens (bromine > chlorine > fluorine) causing progressive affinity reduction [1]. The 6-bromo substitution pattern in imidazo[1,2-a]pyrazines enhances metabolic stability by blocking oxidative hotspots on the aromatic ring, while simultaneously influencing target engagement through hydrophobic interactions and potential halogen bonding with protein residues [3] [5].
Complementing halogen effects, aliphatic substituents like the cyclopropyl group at position 8 introduce distinctive steric and electronic perturbations. The cyclopropyl moiety's high bond angle strain increases σ-donor capability while maintaining sp² hybridization character, creating a unique bioisosteric profile. This group enhances solubility parameters and modulates electron density across the heteroaromatic system, as evidenced by improved pharmacokinetic profiles of 8-cyclopropyl derivatives showing enhanced solubility and microsomal stability [1] [8]. The strategic combination of 6-bromo and 8-cyclopropyl substituents in "6-Bromo-8-cyclopropylimidazo[1,2-a]pyrazine" creates a synergistic effect: the bromine atom provides metabolic protection and target affinity through halogen bonding, while the strained cyclopropane ring induces favorable conformational restrictions and lipophilicity adjustments (LogP ≈ 1.20-1.80), collectively optimizing the molecule for central nervous system penetration or peripheral target engagement depending on additional functionalizations [4] [8].
Table 2: Impact of Halogen Position on Imidazo[1,2-a]pyrazine Pharmacodynamics
Substitution Pattern | Halogen | A₂B Affinity (Ki nM) | Selectivity Profile |
---|---|---|---|
8-Monofluoro | F | 11.9 ± 1.1 | >100-fold vs A₁, A₂A, A₃ |
8-Monochloro | Cl | 8.5 ± 0.7 | >100-fold vs A₁, A₂A, A₃ |
8-Monobromo | Br | 9.2 ± 1.0 | >100-fold vs A₁, A₂A, A₃ |
7-Monobromo | Br | 42.3 ± 2.5 | Reduced vs 8-substituted analogues |
7,8-Dibromo | Br | >100 | Significant affinity reduction |
The aldehyde functionalization at position 3 in related derivatives (e.g., 6-cyclopropylimidazo[1,2-a]pyrazine-3-carbaldehyde) provides a versatile handle for pharmacophore expansion through nucleophilic addition or condensation reactions, enabling rapid generation of analogues with diversified biological activities [8]. This synthetic flexibility facilitates the exploration of chemical space around the imidazo[1,2-a]pyrazine core while maintaining the advantageous physicochemical properties imparted by the halogen and cyclopropyl substituents.
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2